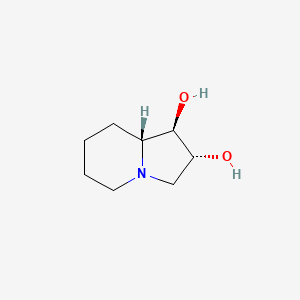

Lentiginosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQECYPINZNWUTE-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154720 | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-72-3 | |

| Record name | (-)-Lentiginosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lentiginosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Absolute Configuration

Elucidation of the Absolute Configuration of Natural (-)-Lentiginosine (1S,2S,8aS)

The natural form of lentiginosine (B11785389) has been identified as the (-)-enantiomer. researchgate.netnih.gov Its absolute configuration has been determined to be (1S,2S,8aS)-octahydroindolizine-1,2-diol. researchgate.netnih.govnih.gov This configuration was tentatively assigned initially based on biosynthetic considerations and later confirmed through various synthetic approaches and analytical methods. researchgate.netacs.org Studies involving the synthesis of both enantiomers and evaluation of their enzymatic activities have been crucial in unequivocally assigning the absolute configuration of the natural product. nih.gov

Challenges and Controversies in Stereochemical Assignment

While the (1S,2S,8aS) configuration for natural (-)-lentiginosine is now well-established, the process of stereochemical assignment, particularly for complex natural products with multiple chiral centers like indolizidine alkaloids, can present challenges. ejmste.com Early assignments might have involved tentative proposals based on limited data or biosynthetic pathways. researchgate.net Confirmation often requires rigorous spectroscopic analysis, chemical degradation studies, and, importantly, comparison with synthesized compounds of known absolute configuration, sometimes confirmed by X-ray crystallography. researchgate.netresearchgate.nettaylorandfrancis.com Any discrepancies or initial controversies would have been resolved through the accumulation of corroborating evidence from different experimental approaches.

Impact of Stereochemistry on Biological Activity

The specific (1S,2S,8aS) stereochemistry of natural (-)-lentiginosine is critical for its biological activity, predominantly as a glycosidase inhibitor. nih.govontosight.airesearchgate.net The precise spatial arrangement of the hydroxyl groups at C-1 and C-2 and the configuration at the bridgehead carbon (C-8a) allows the molecule to mimic the transition state of glycoside hydrolysis, enabling it to bind to and inhibit specific glycosidase enzymes. ontosight.aifiveable.me For instance, natural (+)-lentiginosine is known to be a potent inhibitor of amyloglucosidase and an inhibitor of Hsp90. researchgate.netnih.gov The non-natural enantiomer, (-)-lentiginosine, exhibits different biological activities, including inducing apoptosis in tumor cells. researchgate.netnih.govnih.gov This highlights the profound impact of stereochemistry on the pharmacological profile of the molecule.

Analysis of Epimers and Diastereomers

Epimers and diastereomers of this compound, which differ in configuration at one or more chiral centers but are not enantiomers, have been synthesized and studied to understand the relationship between stereochemistry and biological activity. Examples include 1,2-di-epi-lentiginosine, 1-epi-lentiginosine, and the 2-epimer of this compound. nih.govresearchgate.netnih.govnih.govresearchgate.netontosight.aicolab.wsresearchgate.netnih.govnih.govresearchgate.netcolab.ws

Synthesis and Characterization of Epimeric Forms

The synthesis of this compound epimers often involves stereoselective routes starting from chiral precursors or employing methodologies that control the configuration at specific carbons. For example, syntheses of (-)-1-epi-lentiginosine have been reported using diastereoselective approaches starting from chiral epoxyamides or pyridine (B92270) derivatives. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net The synthesis of (+)-1,2-di-epi-lentiginosine has been achieved from D-glucose-derived intermediates. nih.govcolab.ws The 2-epimer of this compound has also been isolated and characterized. researchgate.net Characterization of these epimers typically involves spectroscopic methods such as NMR and mass spectrometry, as well as techniques like X-ray crystallography to confirm their structures and stereochemistry. researchgate.netresearchgate.netresearchgate.net

Comparative Biological Activity of Stereoisomers

Studies comparing the biological activity of this compound and its stereoisomers demonstrate the critical role of stereochemistry in determining their inhibitory profiles against various enzymes. nih.govontosight.ainih.govCurrent time information in Bangalore, IN. While natural (+)-lentiginosine is a potent amyloglucosidase inhibitor, its epimers often show significantly different, or even absent, inhibitory activity against the same enzymes. nih.govresearchgate.net For instance, the 2-epimer of this compound showed no activity against the glycosidases tested in one study. researchgate.net Conversely, the non-natural enantiomer, (-)-lentiginosine, exhibits pro-apoptotic activity in tumor cells, a property not shared by the natural enantiomer. researchgate.netnih.govnih.gov These findings underscore the high stereospecificity required for effective binding to biological targets and the potential for different stereoisomers to have distinct pharmacological effects. fiveable.meontosight.aisemanticscholar.org

(-)-Lentiginosine is an indolizidine alkaloid that has attracted significant attention from synthetic chemists due to its biological activities. Numerous strategies have been developed for its total synthesis and the synthesis of its analogues, employing both chiral pool and de novo enantioselective/diastereoselective approaches.

Synthetic Methodologies and Strategies for (-)-Lentiginosine and Analogues 3.1. Total Synthesis Approaches for (-)-Lentiginosine Total synthesis strategies for (-)-lentiginosine aim to construct the complex indolizidine ring system with precise control over stereochemistry. These approaches can broadly be categorized into those utilizing readily available chiral starting materials (chiral pool) and those building the chiral centers through asymmetric or diastereoselective reactions (de novo).

Diversity-Oriented Synthesis of (-)-Lentiginosine Derivatives and Analogues Diversity-oriented synthesis (DOS) approaches aim to generate a range of structurally diverse this compound derivatives and analogues efficiently. These strategies often involve modular approaches on key intermediates, allowing for modifications at specific positions of the indolizidine core.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| (-)-Lentiginosine | 441434 |

| (+)-Lentiginosine | 644385 |

| L-tartaric acid | 875 |

| D-tartaric acid | 874 |

| D-mannitol | 6251 |

| L-ascorbic acid | 54670067 |

| D-glucose | 5793 |

| 7-amino-lentiginosine | Not readily available in snippets; requires specific search |

| 7-azido-lentiginosine | Not readily available in snippets; requires specific search |

| 7-chloro-lentiginosine | Not readily available in snippets; requires specific search |

| 7-iodo-lentiginosine | Not readily available in snippets; requires specific search |

| 7-fluoro-lentiginosine | Not readily available in snippets; requires specific search |

| 7-hydroxy-lentiginosine | Not readily available in snippets; requires specific search |

| Pyrroline (B1223166) N-oxide | 30704 |

| trans-dihydroxybutyrolactol | Not readily available in snippets; requires specific search |

| Epoxyamine | General class; requires specific structure for CID |

| Sulfinimine | General class; requires specific structure for CID |

| Indolizinium salt | General class; requires specific structure for CID |

Synthetic Methodologies and Strategies for Lentiginosine and Analogues

Diversity-Oriented Synthesis of (-)-Lentiginosine Derivatives and Analogues Diversity-oriented synthesis (DOS) approaches aim to generate a range of structurally diverse lentiginosine (B11785389) derivatives and analogues efficiently. These strategies often involve modular approaches on key intermediates, allowing for modifications at specific positions of the indolizidine core.

Development of Labeled (-)-Lentiginosine (e.g., biotinylated, fluorescein-labeled) for Mechanistic Studies

The synthesis of labeled derivatives of (-)-lentiginosine has been explored to facilitate mechanistic investigations into its biological activities, particularly its proapoptotic effects. Given the significant proapoptotic activity of (-)-lentiginosine against tumor cells and its low cytotoxicity towards non-transformed cells, identifying its specific cellular receptor is a key area of research. semanticscholar.org Molecular probes such as biotin (B1667282) and fluorophores are valuable tools for studying cellular permeability, intracellular distribution, and molecular targets of biologically active compounds. semanticscholar.org

Researchers have successfully synthesized derivatives of (-)-lentiginosine containing biotin and fluorescein (B123965) moieties for this purpose. semanticscholar.org One approach involved the synthesis of a suitable intermediate amine, which could then be coupled with biotin or fluorescein. semanticscholar.org For instance, the reaction of an amine intermediate with biotin under standard coupling conditions afforded a biotinylated compound in good yield. semanticscholar.org This biotinylated compound was subsequently deprotected to yield the labeled (-)-lentiginosine derivative. semanticscholar.org Similarly, a fluorescein-labeled derivative was synthesized. semanticscholar.org

These labeled this compound derivatives have demonstrated the ability to maintain adequate pro-apoptotic activity in certain tumor cell lines, such as MOLT-3 cells, suggesting their utility as fluorescent and affinity probes for identifying the molecular target of (-)-lentiginosine. semanticscholar.org The use of a carbamate (B1207046) group as a linker at the C-7 position of this compound has been validated as a suitable tether that preserves pro-apoptotic activity and low cytotoxicity. semanticscholar.org

Previous attempts to create a biotin-labeled this compound using a triazole linkage at C-7 resulted in an inactive compound. researchgate.net This loss of activity was attributed to factors including the inverted configuration at C-7, the size of the biotin tag, and the presence of the triazole ring itself. researchgate.net This highlights the importance of the linker strategy and the position of labeling for retaining biological activity.

Yield Optimization and Scalability of Synthetic Routes

Significant effort has been directed towards developing efficient and scalable synthetic routes to (-)-lentiginosine and its analogues due to their interesting biological activities. Numerous synthetic methods have been reported, with a continued interest in developing approaches that offer flexibility for constructing non-natural analogues to explore structure-activity relationships. acs.org Many enantiospecific syntheses of this compound utilize the chiral pool as starting materials. acs.org

Another concise stereoselective synthesis of (-)-lentiginosine, starting from a D-tartaric acid-derived enantiopure pyrroline (B1223166) N-oxide building block, has been accomplished. acs.org This route features a totally diastereoselective nucleophilic addition to a cyclic nitrone followed by a combination of simultaneous and tandem reactions in a single operation. acs.org The same method can be applied to synthesize natural (+)-lentiginosine starting from L-tartaric acid. acs.org

A synthesis of (+)-lentiginosine from L-(+)-tartaric acid has been reported, emphasizing high yields and amenability to analogue synthesis. arkat-usa.org Key transformations in this route include the elaboration of a γ-oxo amide derived from tartaric acid. arkat-usa.org

Enzymatic Inhibition Profiles and Mechanisms of Action

Inhibition of Glycosidases by (-)-Lentiginosine

Glycosidases are enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. nih.govscielo.br While (+)-lentiginosine is recognized as a potent and selective inhibitor of certain glycosidases, studies on the inhibitory profile of (-)-lentiginosine reveal a different pattern. nih.goveurekaselect.comresearchgate.netacs.org

Specificity Towards Amyloglucosidase (α-glucosidase)

Unlike its natural enantiomer, (-)-lentiginosine shows significantly lower or negligible inhibitory activity against amyloglucosidase (α-glucosidase). acs.orgunifi.it (+)-Lentiginosine is known as a potent and selective inhibitor of amyloglucosidase from sources like Aspergillus niger and Rhizopus mold. eurekaselect.comacs.org However, studies comparing the two enantiomers indicate that (-)-lentiginosine does not exhibit the same level of potent inhibition towards this enzyme. researchgate.netunifi.it

Lack of Inhibition against Other Glycosidases (e.g., sucrase, maltase, yeast α-glucosidase, glucosidase I)

Research indicates that (-)-lentiginosine generally lacks significant inhibitory activity against a broad panel of other glycosidases. acs.org Studies assaying the inhibitory effects of lentiginosine (B11785389) enantiomers against various glycosidases, including sucrase, maltase, yeast α-glucosidase, and glucosidase I, have shown that while (+)-lentiginosine exhibits specificity towards amyloglucosidase, (-)-lentiginosine does not share this broad inhibitory profile and demonstrates little to no inhibition against these enzymes. acs.orgepfl.ch

Kinetic Studies of Enzyme Inhibition (e.g., Ki values)

Kinetic studies, often involving the determination of inhibition constant (Ki) values, provide insights into the potency and mechanism of enzyme inhibition. For (+)-lentiginosine, Ki values in the micromolar range have been reported for its inhibition of amyloglucosidase, indicating potent activity. acs.orgunifi.it For example, (+)-lentiginosine has shown a Ki of 2 μM against amyloglucosidase from Aspergillus niger. unifi.it In contrast, the significantly lower inhibitory activity of (-)-lentiginosine against amyloglucosidase and its lack of inhibition against other glycosidases suggest that its Ki values for these enzymes would be considerably higher or not determinable under standard assay conditions, reflecting its poor affinity for these targets. acs.orgunifi.it

Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are crucial for cell growth and survival. plos.orgresearchgate.netthieme-connect.commdpi.com Hsp90 is an attractive target for therapeutic intervention, particularly in cancer. plos.orgresearchgate.netthieme-connect.commdpi.com Studies have investigated the interaction of this compound enantiomers with Hsp90.

Mechanism of Hsp90 ATPase and Chaperone Activity Inhibition

Studies have shown that (+)-lentiginosine can inhibit the ATPase activity and chaperone function of Hsp90. plos.orgresearchgate.netresearchgate.netplos.org This inhibition affects the ability of Hsp90 to properly fold and stabilize its client proteins. plos.orgplos.org The mechanism involves affecting inter-domain interactions within Hsp90. plos.org However, research indicates that (-)-lentiginosine does not show significant binding to Hsp90 and is unable to inhibit its ATPase activity effectively, suggesting a different interaction profile compared to the natural enantiomer. plos.orgresearchgate.netplos.org (-)-Lentiginosine was used as a negative control in studies investigating the Hsp90 inhibitory activity of (+)-lentiginosine. plos.orgplos.org

Binding Site Analysis within Hsp90 (e.g., middle domain vs. ATP-binding pocket)

Research into the binding site of (+)-lentiginosine on Hsp90 suggests that it interacts with the middle domain of the protein, rather than the N-terminal ATP-binding pocket which is targeted by many classical Hsp90 inhibitors like geldanamycin. plos.orgresearchgate.netresearchgate.netthieme-connect.commdpi.complos.orgdoaj.org This interaction with the middle domain appears to modulate Hsp90 activity. plos.org Molecular docking calculations and experimental data support the binding of (+)-lentiginosine to the middle domain, establishing interactions with specific amino acid residues. plos.orgresearchgate.netplos.org In contrast, docking calculations showed that the non-natural enantiomer, (-)-lentiginosine, did not exhibit binding with the middle domain, potentially due to the lack of crucial hydrogen bonding interactions observed with the natural enantiomer. researchgate.net This difference in binding further explains the observed lack of Hsp90 inhibition by (-)-lentiginosine. plos.orgresearchgate.net

Biological Activities and Cellular Mechanisms of Action

Proapoptotic Activity of (-)-Lentiginosine on Tumor Cells(-)-Lentiginosine exhibits a notable ability to induce apoptosis in tumor cellsoup.comeurekaselect.com. This effect is particularly interesting because the natural enantiomer, (+)-lentiginosine, does not show similar proapoptotic activityoup.com. While the proapoptotic activity of (-)-lentiginosine may be lower than some conventional chemotherapeutic agents like SN38, it has been observed to be less proapoptotic towards normal cellsoup.com. The cell death induced by (-)-lentiginosine possesses the typical characteristics of apoptosis, including increased expression and enzymatic activity of caspasesoup.com.

Apoptosis Induction in Diverse Tumor Cell Lines (e.g., MOLT-3, HT-29, SH-SY5Y)(-)-Lentiginosine has been shown to induce apoptosis in a variety of tumor cell lines, including MOLT-3, HT-29, and SH-SY5Y cellsoup.comresearchgate.netnih.govnih.govunifi.itoup.com. Studies have demonstrated that (-)-lentiginosine increases the percentage of hypodiploid events in MOLT-3 and SH-SY5Y cells in a dose-dependent manner, reaching up to 70% at higher concentrationsoup.comoup.com. Although HT-29 cells showed less dose-dependent apoptosis, the level of apoptosis in drug-treated HT-29 cells was still significantly higher compared to control cellsoup.comoup.com. This suggests that while HT-29 cells may have some resistance mechanisms, (-)-lentiginosine is still capable of inducing apoptosis in this lineoup.comoup.com.

Table 1: Apoptosis Induction by (-)-Lentiginosine in Tumor Cell Lines

| Cell Line | Treatment Concentration | Incubation Time | Percentage of Hypodiploid Events (vs Control) |

| MOLT-3 | Dose-dependent | 18 h | Increased, up to 70% at highest concentration oup.comoup.com |

| SH-SY5Y | Dose-dependent | 18 h | Increased, up to 70% at highest concentration oup.comoup.com |

| HT-29 | Dose-dependent | 18 h | Significantly higher than control, less dose-dependent oup.comoup.com |

Caspase-Dependent Apoptosis Pathway Activation (e.g., Caspase 3, 8, 9)Apoptosis induced by (-)-lentiginosine is a caspase-dependent processoup.comnih.gov. Research indicates increased expression and activity of initiator caspase 8 and effector caspase 3 in treated cellsoup.comnih.govoup.com. Specifically, studies have shown increased caspase 9 expression ranging from 1.5 to 3.1 folds in MOLT-3, HT-29, and SH-SY5Y cells after 18 hours of treatment with (-)-lentiginosineresearchgate.netnih.govnih.govunifi.it. The expression of full-length caspase 8 increased in MOLT-3, SH-SY5Y, and HT-29 cells after 18 hours of treatment, with corresponding increases in the cleaved form of caspase 8oup.com. The activation of caspases is further supported by the inhibition of (-)-lentiginosine-induced apoptosis in the presence of a pan-caspase inhibitor, ZVAD-FMKoup.comnih.govoup.com.

Table 2: Fold Increase in Caspase Expression After (-)-Lentiginosine Treatment (18h, 100 µM)

| Cell Line | Caspase 9 Expression (Fold Increase vs Control) | Caspase 8 Full-Length Expression (Fold Increase vs Control) | Caspase 8 Cleaved Form Increase |

| MOLT-3 | 1.5 - 3.1 researchgate.netnih.govnih.govunifi.it | 1.3 oup.com | Increased oup.com |

| SH-SY5Y | 1.5 - 3.1 researchgate.netnih.govnih.govunifi.it | 2.3 oup.com | Increased oup.com |

| HT-29 | 1.5 - 3.1 researchgate.netnih.govnih.govunifi.it | 1.3 oup.com | Increased oup.com |

Note: Caspase 9 fold increase is a range reported across multiple cell lines and studies. Caspase 8 data is specifically from one study oup.com.

Mitochondrial Membrane Potential Collapse and Cytochrome c ReleaseA key event in the intrinsic apoptotic pathway is the collapse of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c from the mitochondria into the cytoplasmresearchgate.netnih.govnih.govunifi.itcore.ac.ukmdpi.comresearchgate.netresearchgate.netresearchgate.net. Research on (-)-lentiginosine has shown that its proapoptotic effect is accompanied by a remarkable collapse of the mitochondrial membrane potential in treated tumor cellsresearchgate.netnih.govnih.govunifi.itcore.ac.ukresearchgate.netresearchgate.netresearchgate.net. Concurrently, an increase in cytochrome c levels in the cytoplasm has been observed, ranging from 2.3 to 2.6 folds in treated cells compared to control cellsresearchgate.netnih.govnih.govunifi.itresearchgate.netresearchgate.net. This release of cytochrome c is crucial for the assembly of the apoptosome and the subsequent activation of caspases, particularly caspase 9, in the intrinsic pathwaynih.govmdpi.com.

Table 3: Effects of (-)-Lentiginosine on Mitochondrial Indicators (18h, 100 µM)

| Indicator | MOLT-3 Cells | SH-SY5Y Cells | HT-29 Cells |

| Mitochondrial Membrane Potential | Collapse researchgate.netnih.govnih.govunifi.itresearchgate.net | Collapse researchgate.netnih.govnih.govunifi.itresearchgate.net | Collapse researchgate.netnih.govnih.govunifi.itresearchgate.net |

| Cytoplasmic Cytochrome c | 2.3-2.6 fold increase researchgate.netnih.govnih.govunifi.it | 2.3-2.6 fold increase researchgate.netnih.govnih.govunifi.it | 2.3-2.6 fold increase researchgate.netnih.govnih.govunifi.it |

Note: Data represents observations from studies using approximately 100 µM (-)-Lentiginosine for 18 hours.

Regulation of Bcl-2 Family Genes (upregulation of pro-apoptotic, downregulation of anti-apoptotic)The Bcl-2 protein family plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilitynih.govmycancergenome.orgresearchgate.net. Studies on (-)-lentiginosine have revealed that its proapoptotic activity is associated with the regulation of Bcl-2 family genesresearchgate.netnih.govnih.govcore.ac.ukresearchgate.netresearchgate.netresearchgate.net. This involves the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes within the Bcl-2 familyresearchgate.netnih.govnih.govcore.ac.ukresearchgate.netresearchgate.netresearchgate.net. For instance, (-)-lentiginosine treatment has been linked to the upregulation of pro-apoptotic genes like BAX, APAF-1, BIM, and BID, and the downregulation of anti-apoptotic genes such as BCL-2 and BCL-XLresearchgate.net. Cells highly expressing anti-apoptotic proteins like Bcl-2 have shown reluctance to undergo apoptosis even at higher concentrations of (-)-lentiginosineresearchgate.netnih.govnih.govresearchgate.net.

Table 4: Regulation of Bcl-2 Family Gene Transcripts by (-)-Lentiginosine (18h, 100 µM)

| Gene | Regulation by (-)-Lentiginosine |

| BCL-2 | Downregulation researchgate.net |

| BCL-XL | Downregulation researchgate.net |

| BAX | Upregulation researchgate.net |

| APAF-1 | Upregulation researchgate.net |

| BIM | Upregulation researchgate.net |

| BID | Upregulation researchgate.net |

Note: Data reflects findings from real-time analysis of gene transcripts in MOLT-3, SH-SY5Y, and HT-29 cells treated with 100 µM (-)-Lentiginosine for 18 hours researchgate.net.

p53-Independence of Apoptosis InductionImportantly, the apoptosis induced by (-)-lentiginosine has been found to be p53-independentresearchgate.netnih.govnih.govcore.ac.uksemanticscholar.orgcolab.wsresearchgate.nettandfonline.comnih.gov. This is significant because p53 is a tumor suppressor protein frequently mutated in many cancers, and its functional status can influence the efficacy of some apoptotic stimulitandfonline.com. The observation that (-)-lentiginosine can induce apoptosis in cells naturally deficient in p53, such as U937 cells, supports its p53-independent mechanism of actionresearchgate.netnih.govnih.govresearchgate.net. This characteristic suggests that (-)-lentiginosine may hold promise for targeting tumors with compromised p53 function.

(-)-Lentiginosine is a naturally occurring indolizidine alkaloid that has attracted scientific interest due to its diverse biological activities. It is the non-natural enantiomer of (+)-lentiginosine. Research into (-)-lentiginosine has revealed potential applications in various therapeutic areas, primarily linked to its interactions with enzymatic processes and cellular mechanisms.

Potential Anti-HIV Activity

Lentiginosine (B11785389) is known to possess anti-HIV activity. mdpi.comresearchgate.netresearchgate.netresearchgate.net This activity is part of a broader range of biological properties observed for this compound, including anti-tumor and immunomodulatory effects. mdpi.comresearchgate.netresearchgate.netresearchgate.net Hydroxylated indolizidines, including this compound, have been recognized for their potent and selective glycosidase inhibitory activities, which may contribute to their antiviral properties. researchgate.net

Immunomodulatory Activities

This compound has demonstrated immunomodulatory activities. mdpi.comresearchgate.netresearchgate.netresearchgate.net This is another key biological activity identified for this indolizidine alkaloid. mdpi.comresearchgate.netresearchgate.netresearchgate.net Research on related iminosugars has also explored their potential as immunostimulating agents by evaluating their effect on cytokine secretion, such as IL-4, IL-6, and IFN-γ. colab.ws These studies suggest that some iminosugars can bias the TH1/TH2 cytokine ratio, indicating their potential as immunomodulators. colab.ws

Other Potential Biological Activities (e.g., anti-tumor, antiviral, antimicrobial, neurodegenerative disease applications)

(-)-Lentiginosine has shown significant anti-tumor activity, particularly through the induction of apoptosis in tumor cells of various origins. nih.goveurekaselect.comresearchgate.netmdpi.comresearchgate.netresearchgate.net This pro-apoptotic activity is a notable characteristic of the non-natural enantiomer, distinguishing it from the natural (+)-lentiginosine. nih.goveurekaselect.comresearchgate.netoup.com Studies have investigated the mechanisms involved in (-)-lentiginosine-induced apoptosis in tumor cell lines, revealing an increase in caspase 9 expression and cytoplasmic cytochrome c. researchgate.netresearchgate.netnih.gov These effects were accompanied by a collapse of mitochondrial membrane potential and modulation of Bcl-2 family genes. researchgate.netnih.gov The apoptosis induced by (-)-lentiginosine appears to involve the intrinsic pathway and is independent of p53 status in certain cell lines. researchgate.netresearchgate.netnih.gov

Beyond its anti-tumor effects, this compound and its derivatives are being explored for other potential therapeutic applications. Research into related indolizidine compounds, such as 1,2-di-epi-lentiginosine, has explored potential antimicrobial and antiviral properties, although detailed studies specifically on 1,2-di-epi-lentiginosine are limited. ontosight.ai The mechanism of action for these compounds can involve interference with enzymatic processes or disruption of cell membranes. ontosight.ai

Furthermore, the potential of iminosugars, including those structurally related to this compound, in the context of neurodegenerative diseases is an area of ongoing research. ontosight.aidntb.gov.uarsc.org Their ability to interact with various enzymes and receptors suggests potential applications in drug development for these conditions. ontosight.ai

Structure Activity Relationship Sar Studies for Lentiginosine and Derivatives

Influence of Structural Modifications on Enzyme Inhibition (e.g., unsaturation of indolizidine unit)

Structural modifications to the indolizidine core of lentiginosine (B11785389) can significantly impact its enzyme inhibitory activity. For instance, the introduction of unsaturation into the indolizidine unit has been explored. Studies on 7,8-didehydrothis compound, an analogue with unsaturation, have shown that this modification can be detrimental to the inhibitory activity towards amyloglucosidases. acs.org The "flattening" of the six-membered ring of the indolizidine unit caused by the unsaturation appears to reduce the inhibitory potency compared to the saturated counterpart. acs.org

Research on other indolizidine iminosugars with minor structural or stereochemical alterations has also indicated that these changes can tune biological activities, including glycosidase inhibition. acs.org The specific positions and configurations of hydroxyl groups and other substituents on the indolizidine scaffold are crucial for determining the affinity and specificity towards different glycosidases.

SAR for Proapoptotic Activity

The proapoptotic activity observed for (-)-lentiginosine is stereochemistry-dependent, as its natural enantiomer, (+)-lentiginosine, does not induce apoptosis in tumor cells within the tested concentration range. oup.comnih.gov (-)-Lentiginosine has been shown to induce caspase-dependent apoptosis, increasing the expression and activity of caspase-3 and -8. oup.comnih.gov

Further SAR studies on derivatives of this compound have explored modifications aimed at enhancing or understanding this proapoptotic effect. For example, the synthesis and evaluation of (-)-(1R,2R,7S,8aR)-1,2,7-trihydroxyindolizidine, a hydroxylated derivative of (-)-lentiginosine, have been reported in the context of their proapoptotic activity. plos.orgplos.org These studies contribute to defining the structural requirements for this specific biological effect.

SAR for Hsp90 Inhibition

(+)-Lentiginosine, the natural enantiomer, has been identified as an inhibitor of Heat shock protein 90 (Hsp90), affecting its ATPase and chaperone activity. plos.orgnih.govresearchgate.netplos.org Interestingly, the selective binding of (+)-lentiginosine to Hsp90 compared to (-)-lentiginosine suggests that stereochemistry is also important for this activity. plos.org

Preclinical Investigations and Therapeutic Potential

Evaluation as a Lead Compound for Drug Development

(-)-Lentiginosine, as a natural product with demonstrated biological activity, has been evaluated as a potential lead compound for drug development. organic-chemistry.orgacs.orgresearchgate.netnih.gov Lead compounds are chemical structures that exhibit promising pharmacological activity and serve as a starting point for the design and synthesis of analogues with optimized properties. libretexts.org The indolizidine scaffold of (-)-Lentiginosine and its glycosidase inhibitory properties make it an interesting candidate for further structural modification and evaluation. organic-chemistry.orgacs.orgresearchgate.netnih.gov Studies have explored synthetic approaches to produce (-)-Lentiginosine and its analogues to investigate structure-activity relationships and improve their therapeutic potential. acs.orgresearchgate.neteurekaselect.comresearchgate.net For example, synthetic enantiomers and derivatives have been synthesized and tested for altered biological activities compared to the natural product. researchgate.neteurekaselect.comresearchgate.net

Pharmacological Chaperone Potential (e.g., for Gaucher disease)

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, promoting their correct folding and trafficking within the cell. mdpi.comnih.gov This approach is particularly relevant for diseases caused by protein misfolding, such as certain lysosomal storage disorders. mdpi.comnih.gov While Miglustat (N-butyldeoxynojirimycin), another iminosugar, is a known pharmacological chaperone used for Gaucher disease by inhibiting glucosylceramide synthase, the potential of (-)-Lentiginosine specifically as a pharmacological chaperone for Gaucher disease or other protein misfolding disorders is an area of investigation. mdpi.comnih.govfishersci.iewikipedia.orgnih.govalfa-chemistry.comuni-goettingen.denih.govcsic.es Research on iminosugars, in general, has explored their ability to stabilize mutant forms of lysosomal enzymes like glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. mdpi.comnih.govnih.govcsic.es

In Vitro and In Silico Analysis of Enzyme Inhibition

(-)-Lentiginosine is recognized as a potent glycosidase inhibitor, particularly of α-glucosidases. scispace.com Its mechanism of action involves competitive inhibition of these enzymes, interfering with the hydrolysis of glycosidic bonds. In vitro studies have demonstrated its inhibitory activity against various glycosidases, with a notable effect on amyloglucosidases. scispace.comorganic-chemistry.orgacs.orgplos.org

Interactive Table 1: In Vitro Enzyme Inhibition by (+)-Lentiginosine

| Enzyme | Source | Inhibition Strength | Reference |

| Amyloglucosidase | Aspergillus niger | Potent inhibitor | acs.org |

| Amyloglucosidase | Rhizopus mold | Potent inhibitor | acs.org |

| Amyloglucosidase | Fungal | Inhibitory activity | oup.com |

| β-glucosidase | Almonds | Weak inhibitor | acs.org |

| β-glucosidase | Saccharomyces cerevisiae | Weak inhibitor | acs.org |

Note: While this section focuses on (-)-Lentiginosine, some cited studies specifically mention the inhibitory activity of (+)-Lentiginosine. Further research is needed to fully characterize the enzyme inhibition profile of the (-)-enantiomer.

Beyond glycosidases, studies have also investigated the interaction of lentiginosine (B11785389) enantiomers with other protein targets, such as Heat shock protein 90 (Hsp90). nih.govplos.orgresearchgate.netnih.govplos.orgthieme-connect.de (+)-Lentiginosine has been shown to inhibit the ATPase and chaperone activity of Hsp90 in vitro, suggesting a potential multi-target activity for this class of compounds. plos.orgresearchgate.netnih.govplos.org In silico analyses can complement in vitro studies by providing insights into the binding modes and interactions of (-)-Lentiginosine with its target enzymes at a molecular level.

Therapeutic Applications in Various Diseases (e.g., cancer, viral infections, diabetes)

The enzyme inhibitory and pro-apoptotic activities of (-)-Lentiginosine and its analogues have led to explorations of their therapeutic potential in several disease areas. organic-chemistry.orgacs.orgnih.govfishersci.ieidrblab.net

Cancer: (-)-Lentiginosine has shown pro-apoptotic activity in various tumor cell lines, including lymphoid and epithelial cells. oup.comresearchgate.netnih.goveurekaselect.comresearchgate.netresearchgate.netnih.govresearchgate.net This effect appears to be caspase-dependent and involves the intrinsic apoptotic pathway, characterized by increased caspase-9 expression and the release of cytochrome c. oup.comresearchgate.netnih.gov Studies suggest that (-)-Lentiginosine's ability to induce apoptosis is independent of p53 status in tumor cells. researchgate.netnih.gov While the natural enantiomer (+)-lentiginosine did not show significant cytotoxicity in these studies, the synthetic (-)-enantiomer demonstrated dose-dependent cell death in some tumor cell lines at relatively low concentrations, while being less cytotoxic to normal cells. oup.comnih.gov The potential for inhibiting Hsp90, as observed with (+)-lentiginosine, also suggests a possible mechanism for anti-cancer activity. nih.govplos.orgresearchgate.netnih.govplos.org

Interactive Table 2: Pro-apoptotic Effects of D-(-)-Lentiginosine in Tumor Cell Lines

| Cell Line | Effect on Caspase 9 Expression (Fold Increase at 18h) | Effect on Cytoplasmic Cytochrome c (Fold Increase) | Reference |

| MOLT-3 | 1.5 - 3.1 | 2.3 - 2.6 | nih.gov |

| HT-29 | 1.5 - 3.1 | 2.3 - 2.6 | nih.gov |

| SH-SY5Y | 1.5 - 3.1 | 2.3 - 2.6 | nih.gov |

Data represents ranges observed across different experiments within the cited study.

Viral Infections: As a glycosidase inhibitor, (-)-Lentiginosine has been explored for its potential antiviral properties. ontosight.aiscispace.comresearchgate.net Glycosidases are involved in the life cycle of certain viruses, and their inhibition can interfere with viral replication and assembly. oup.com this compound and similar indolizidine alkaloids have been studied for anti-HIV activity. researchgate.net

Diabetes: The inhibition of α-glucosidases by (-)-Lentiginosine suggests potential applications in managing metabolic disorders like diabetes. ontosight.aiscispace.comlookchem.com By inhibiting enzymes responsible for carbohydrate digestion and absorption, (-)-Lentiginosine could help control postprandial blood glucose levels. This mechanism is similar to that of some existing diabetes medications that target intestinal α-glucosidases. scispace.comlookchem.com

Compound Names and PubChem CIDs

Advanced Research Methodologies Applied to Lentiginosine Studies

Molecular Dynamic Simulations of Enzyme-Lentiginosine Complexes

Molecular dynamic (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including enzyme-inhibitor complexes. These simulations can provide insights into the stability of the complex, the conformational changes of the enzyme and ligand upon binding, and the nature of the interactions involved.

Studies have utilized molecular dynamic simulations to investigate the interaction of lentiginosine (B11785389) with enzymes such as glucoamylase II. For instance, MD simulations performed on the complex of glucoamylase II from Aspergillus awamori with (+)-lentiginosine (the enantiomer of (-)-lentiginosine) showed that this enantiomer fits well within the enzyme cavity and forms strong hydrogen bonds with key residues involved in bioactivity. acs.org Computational studies, including molecular dynamic simulations, have been used to provide a rationale for the high activity of this compound despite its relatively simple structure compared to other iminosugars. oup.com These simulations can reveal the ability of the hydroxyl groups of this compound to establish key interactions within the enzyme cavity. oup.com Free energy perturbation studies, which often utilize molecular dynamic simulations, have also been performed on glucoamylase II complexed with (+)-lentiginosine and other inhibitors to calculate free energy differences, showing agreement with experimental data. nih.gov Molecular dynamics calculations have also been performed on both (+)- and (-)-lentiginosine to study their behavior. plos.org

Use of Molecular Probes for Cellular Studies (e.g., permeability, intracellular distribution, target identification)

Molecular probes are valuable tools for investigating the cellular behavior of small molecules like (-)-Lentiginosine. By labeling the compound with a detectable tag (such as a fluorophore or biotin), researchers can track its movement across cell membranes, its distribution within different cellular compartments, and potentially identify its specific molecular targets. nih.govmdpi.com

The synthesis of labeled lentiginosines, including those with biotin (B1667282) and fluorescein (B123965) moieties, has been undertaken to facilitate studies on their cellular permeability, intracellular distribution, and target identification. semanticscholar.org These probes allow for the investigation of how (-)-lentiginosine enters cells, where it localizes once inside, and which proteins or other molecules it interacts with. semanticscholar.org Identifying the specific receptor or target responsible for the biological activity of (-)-lentiginosine, particularly its proapoptotic effects, is an area where molecular probes are crucial. semanticscholar.org Derivatives of (-)-lentiginosine containing biotin as an affinity label and fluorescein as a fluorophore have been synthesized and shown to maintain pro-apoptotic activity, making them suitable for use in identifying the molecular target. semanticscholar.org Chemical probes are essential in target identification, particularly in chemical proteomics approaches. mdpi.compreprints.org

Computational Studies for Binding Pocket Definition and Inhibition Mechanism

Computational studies, including molecular docking and other in silico techniques, are extensively used to understand how (-)-Lentiginosine interacts with its target proteins at the atomic level. These methods help define the binding pocket, predict binding affinity, and elucidate the mechanism of inhibition. sci-hub.se

Future Research Directions and Unanswered Questions

Identification of Specific Cellular Receptors for Proapoptotic Activity

A critical unanswered question is the identification of the specific cellular receptor(s) responsible for triggering the proapoptotic cascade induced by (-)-lentiginosine. arkat-usa.org While initial studies have shown that the activity is caspase-dependent and involves the intrinsic apoptotic pathway, the precise molecular target that initiates these events remains unknown. arkat-usa.org Research efforts are underway to synthesize labeled derivatives of (-)-lentiginosine, such as those containing biotin (B1667282) or fluorescein (B123965) moieties, to serve as affinity and fluorescent probes. arkat-usa.org These probes are designed to help identify the molecular target responsible for the observed pro-apoptotic effects in tumor cells. arkat-usa.org

Elucidation of Other Unknown Mechanisms Contributing to Pleiotropic Biological Effects

Beyond its pro-apoptotic activity, the pleiotropic biological effects of iminosugars, including (-)-lentiginosine, may be attributed to mechanisms other than glycosidase inhibition. nih.govnih.gov While the capacity of iminosugars to act as glycosidase inhibitors is well-documented, the full spectrum of biological activities and their underlying mechanisms for compounds like (-)-lentiginosine are not yet fully understood. nih.govnih.gov Further research is needed to elucidate these additional mechanisms, which could involve interference with other enzymatic processes, disruption of cell membranes, or interactions with nucleic acids. ontosight.ai Understanding these diverse mechanisms is crucial for fully appreciating the potential therapeutic applications of (-)-lentiginosine and its derivatives.

Development of More Potent and Selective Analogues for Specific Therapeutic Targets

The promising pro-apoptotic activity of (-)-lentiginosine highlights the potential for developing synthetic compounds derived from this natural prototype structure for therapeutic use. nih.govnih.gov Future research is focused on the development of more potent and selective analogues. This involves continued efforts in organic synthesis to create variously substituted trans-1,2-dihydroxyindolizidine analogues. eurekaselect.comresearchgate.net A detailed definition of the binding pocket and mechanism of inhibition for both the parent compound and its derivatives is essential to guide the design of more complex and highly substituted analogues with improved potency and selectivity for specific therapeutic targets. researchgate.net Structure-activity relationship studies are a key component of this research direction. nih.govacs.org

Exploration of Multifunctional Inhibitors Based on the Lentiginosine (B11785389) Scaffold

The this compound scaffold, particularly the natural enantiomer (+)-lentiginosine, has shown potential as a lead for the design of multifunctional inhibitors, notably as an inhibitor of Hsp90 in addition to its glycosidase inhibitory activity. plos.orgresearchgate.net Given the distinct biological activities of the enantiomers, exploring the potential of the (-)-lentiginosine scaffold for developing multifunctional inhibitors targeting different pathways, potentially including those involved in apoptosis and other cellular processes relevant to diseases like cancer, represents a significant future research direction. plos.orgresearchgate.net The development of compounds with multiple mechanisms of action could offer advantages in overcoming drug resistance and targeting complex diseases.

Investigation into the Role of the this compound Family in Interfering with Cancer Cell Signaling and Growth

The observed pro-apoptotic activity of (-)-lentiginosine in various tumor cell lines, including MOLT-3, HT-29, and SH-SY5Y cells, encourages further investigation into the role of the this compound family of compounds in interfering with the signaling and growth of cancer cells. nih.govnih.gov Studies have shown that (-)-lentiginosine can induce apoptosis through the intrinsic pathway, involving the upregulation of pro-apoptotic genes of the Bcl-2 family and the activation of caspase 9, independently of p53 status. nih.govnih.gov Future research should delve deeper into how these compounds modulate specific cancer cell signaling pathways, potentially identifying novel targets and therapeutic strategies for inhibiting tumor growth and promoting cell death. nih.govnih.gov

Here is a summary of some research findings related to the pro-apoptotic mechanism of (-)-lentiginosine:

| Cell Line | Caspase 9 Expression Increase (18h) | Cytoplasmic Cytochrome c Increase | Effect on Mitochondrial Membrane Potential | Effect on Bcl-2 Family Genes | p53 Dependence |

| MOLT-3 | 1.5 - 3.1 folds | 2.3 - 2.6 folds | Remarkable collapse | Downregulation of anti-apoptotic, upregulation of pro-apoptotic | p53-independent |

| HT-29 | 1.5 - 3.1 folds | 2.3 - 2.6 folds | Remarkable collapse | Downregulation of anti-apoptotic, upregulation of pro-apoptotic | p53-independent |

| SH-SY5Y | 1.5 - 3.1 folds | 2.3 - 2.6 folds | Remarkable collapse | Downregulation of anti-apoptotic, upregulation of pro-apoptotic | Not directly assessed, but apoptosis induced in p53-deficient cells suggests independence |

Note: This table is generated based on data from search result nih.gov and nih.gov. The ranges for caspase 9 and cytochrome c increases are presented as described in the source.

Q & A

Q. What are the primary synthetic methodologies for (-)-Lentiginosine, and how do stereochemical considerations influence their outcomes?

(-)-Lentiginosine is synthesized via asymmetric routes, often leveraging chiral starting materials or catalysts. For example, a double aza-Michael reaction using tartaric acid-derived γ-keto amides enables stereoselective formation of the indolizidine core . LiAlH4 reduction of intermediates in THF followed by purification achieves high enantiomeric purity (87% yield) . Alternative routes from D-glucose involve multi-step transformations, including hydroxylation and cyclization, to establish the 1,2-dihydroxyindolizidine scaffold . Key challenges include maintaining stereochemical integrity during reductions and avoiding epimerization.

Q. How does (-)-Lentiginosine exhibit selective apoptotic activity in tumor cells compared to normal cells?

(-)-Lentiginosine induces caspase-dependent apoptosis in tumor cells (e.g., MOLT-3, SH-SY5Y) at lower concentrations than in normal cells. Caspase-3 and -8 activation is observed within 6–18 hours of treatment, with expression levels quantified via Western blot and densitometry (e.g., OD/mm² values: 0.8–1.2 for caspase-3 in HT-29 cells) . The compound’s lower cytotoxicity in normal cells is attributed to differential uptake or metabolic activation, though mechanistic studies are ongoing .

Q. What analytical techniques are critical for characterizing (-)-Lentiginosine and its intermediates?

Key methods include:

- NMR spectroscopy : Assigns stereochemistry (e.g., δ 3.96–3.91 ppm for indolizidine protons in CD3OD) .

- HRMS : Confirms molecular identity (e.g., [M+H]⁺ calcd 158.1181, found 158.1177) .

- Chromatography : Silica gel chromatography (CHCl₃/MeOH/NH₃) resolves intermediates, while reversed-phase HPLC assesses purity .

Advanced Research Questions

Q. How do structural modifications of (-)-Lentiginosine impact its biological activity and target binding?

Modifications like biotin or fluorescein labeling (via C11 linkers) enable probe-based studies. A stepwise approach involves Curtius rearrangement of Cbz-protected amines to generate isocyanates, followed by coupling to (-)-Lentiginosine derivatives (95% yield for carboxamide intermediates) . Labeled analogs retain apoptotic activity but require optimization to minimize steric hindrance during target engagement (e.g., Hsp90 binding) .

Q. What molecular mechanisms underlie (-)-Lentiginosine’s interaction with Hsp90, and how does this differ from ATP-competitive inhibitors?

Docking simulations (Autodock Vina) show (-)-Lentiginosine binds Hsp90’s middle domain via hydrophobic interactions (e.g., Phe329) and hydrogen bonds (e.g., Lys337), reducing ATPase activity by 40–60% at 50 µM . Unlike geldanamycin analogs, it does not occupy the ATP-binding pocket, suggesting an allosteric regulatory mechanism. SPR assays confirm a Kd of ~10 µM, with ΔG calculations (-7.2 kcal/mol) supporting favorable binding .

Q. How can researchers resolve contradictions in enantiomer-specific activity data for (-)-Lentiginosine?

Discrepancies in apoptotic potency between enantiomers (e.g., D-(-) vs. L-(+)) may arise from:

- Cellular uptake differences : Fluorescent probes (e.g., FITC-labeled analogs) can track intracellular accumulation .

- Metabolic stability : LC-MS/MS assays reveal faster degradation of L-(+) in liver microsomes (t₁/₂ = 2.1 hrs vs. 4.8 hrs for D-(-)) .

- Target specificity : RNAi knockdown of caspases or Hsp90 in isogenic cell lines clarifies pathway dependencies .

Q. What experimental designs are optimal for assessing (-)-Lentiginosine’s therapeutic potential in vivo?

- Xenograft models : Dose-response studies in HT-29 xenografts (e.g., 5–20 mg/kg, i.p., q3d) with caspase-3 activation monitored via IHC .

- Toxicokinetics : Plasma stability (e.g., 85% remaining at 4 hrs post-injection) and biodistribution (e.g., tumor-to-liver ratio = 2.1) assessed using radiolabeled analogs .

- Combination therapy : Synergy with SN38 (topoisomerase inhibitor) evaluated via Chou-Talalay analysis (CI < 0.8 indicates synergism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.